(Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one
Description
Chemical Classification and Structural Significance
(Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one represents a sophisticated example of heterocyclic molecular hybridization, incorporating four distinct pharmacologically relevant ring systems within a single molecular framework. The compound belongs to the class of thiazole-based heterocyclic hybrids, which have emerged as privileged structures in contemporary medicinal chemistry due to their exceptional biological activity profiles and synthetic versatility. The molecular formula C27H24N4O3S indicates a complex architecture with a molecular weight of 484.6 grams per mole, positioning it within the optimal range for drug-like properties according to established pharmaceutical guidelines.
The structural architecture encompasses several critical pharmacophoric elements that contribute to its potential therapeutic efficacy. The benzofuran moiety provides a rigid planar system that facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while simultaneously offering sites for metabolic transformation that can modulate pharmacokinetic properties. The 1-phenyl-1H-pyrazol-4-yl fragment introduces additional aromatic character and nitrogen-containing heterocyclic functionality, which has been extensively documented for its contribution to anti-inflammatory and antimicrobial activities in related compounds. The thiazol-4(5H)-one core serves as the central scaffold, providing both electrophilic and nucleophilic sites for molecular interactions, while the 2,6-dimethylmorpholino substituent enhances aqueous solubility and may provide specific hydrogen bonding capabilities with biological targets.
The (Z)-configuration at the exocyclic double bond represents a critical stereochemical feature that influences the compound's three-dimensional conformation and subsequent biological activity. This geometric isomerism has been shown to significantly impact the binding affinity and selectivity of related thiazole-containing compounds, with the (Z)-isomer often demonstrating superior therapeutic profiles compared to the corresponding (E)-isomer. The specific spatial arrangement allows for optimal alignment with target protein binding sites and may contribute to enhanced metabolic stability through reduced susceptibility to enzymatic degradation pathways.
| Structural Component | Molecular Contribution | Pharmacological Significance |
|---|---|---|
| Benzofuran-2-yl | Planar aromatic system | π-π stacking interactions, metabolic sites |
| 1-phenyl-1H-pyrazol-4-yl | Nitrogen heterocycle | Anti-inflammatory, antimicrobial activity |
| Thiazol-4(5H)-one | Central scaffold | Electrophilic/nucleophilic sites |
| 2,6-dimethylmorpholino | Saturated heterocycle | Solubility enhancement, hydrogen bonding |
| (Z)-methylene bridge | Geometric constraint | Conformational specificity |
Historical Development of Heterocyclic Hybrid Molecules
The conceptual foundation for heterocyclic hybrid molecules emerged from the recognition that single-ring heterocyclic systems, while possessing valuable biological activities, often exhibit limitations in terms of selectivity, potency, and resistance profiles. The development of hybrid molecules represents a rational approach to drug design that seeks to combine the advantageous properties of multiple pharmacophoric elements within a single molecular entity, thereby potentially achieving synergistic effects while minimizing adverse interactions. This strategic approach has gained considerable momentum in contemporary medicinal chemistry, particularly in response to the increasing prevalence of drug-resistant pathogenic organisms and the need for more effective therapeutic agents.
The historical progression of heterocyclic chemistry can be traced to the early nineteenth century, with foundational discoveries including the isolation of pyrrole in 1834 and the identification of furfural as a member of the furan family in 1832. These early discoveries established the fundamental principles of heterocyclic chemistry and laid the groundwork for subsequent developments in pharmaceutical applications. The recognition of heterocycles as privileged structures in drug discovery became increasingly apparent throughout the twentieth century, with numerous breakthrough medications containing heterocyclic cores achieving clinical success. The evolution from simple heterocyclic compounds to complex hybrid systems represents a natural progression in pharmaceutical science, driven by the need for more sophisticated molecular architectures capable of addressing complex therapeutic targets.
The development of pyrazole-containing compounds has been particularly significant in the context of anti-inflammatory and antimicrobial research, with numerous studies demonstrating the versatility of this heterocyclic system. Similarly, thiazole-based compounds have established themselves as important pharmacophores, with applications ranging from antibacterial agents to anticancer therapeutics. The morpholine ring system has gained recognition as a privileged structure due to its favorable physicochemical properties, including enhanced solubility and metabolic stability. The integration of these individual heterocyclic components into hybrid molecules represents a logical extension of their individual therapeutic potential.
The emergence of multicomponent reaction strategies has facilitated the efficient synthesis of complex heterocyclic hybrids, enabling researchers to explore diverse structural variations and optimize biological activity profiles. These synthetic methodologies have proven particularly valuable in the context of structure-activity relationship studies, allowing for the rapid generation of compound libraries and the identification of lead compounds with enhanced therapeutic potential. The application of computational drug design techniques has further accelerated the development of heterocyclic hybrids, enabling the rational design of molecules with predicted biological activities and optimized pharmacokinetic properties.
Rationale for Multicyclic Architecture Design
The design of (Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one follows established principles of molecular hybridization aimed at achieving enhanced biological activity through the synergistic combination of multiple pharmacophoric elements. The rationale for this specific architectural arrangement is grounded in extensive structure-activity relationship studies that have identified the individual heterocyclic components as important contributors to various therapeutic activities. The integration of these elements within a single molecular framework is designed to capitalize on their individual strengths while potentially mitigating their limitations through complementary interactions.
The benzofuran moiety contributes significant structural rigidity and provides a planar aromatic system that facilitates favorable interactions with target proteins through π-π stacking mechanisms. This structural feature has been consistently associated with enhanced binding affinity in enzyme inhibition studies and receptor binding assays. The incorporation of the benzofuran system also introduces potential sites for metabolic transformation, which can be strategically exploited to modulate pharmacokinetic properties and achieve desired tissue distribution patterns. The oxygen heteroatom within the furan ring provides additional hydrogen bonding capabilities, potentially enhancing the compound's interaction with polar amino acid residues in target proteins.
The pyrazole ring system serves multiple functional roles within the hybrid architecture, contributing both electronic and steric effects that influence the compound's biological activity profile. The nitrogen atoms within the pyrazole ring can participate in hydrogen bonding interactions with target proteins, while the aromatic character provides additional sites for π-π stacking interactions. The 1-phenyl substitution pattern introduces further aromatic character and increases the overall lipophilicity of the molecule, potentially enhancing membrane permeability and facilitating cellular uptake. This substitution pattern has been extensively validated in related compounds as contributing to enhanced antimicrobial and anti-inflammatory activities.
The thiazole core represents the central organizing element of the hybrid structure, providing both the chemical reactivity necessary for biological interactions and the structural framework for linking the various pharmacophoric components. The carbonyl functionality within the thiazol-4(5H)-one ring serves as an important electrophilic site for nucleophilic attack by biological targets, while the sulfur and nitrogen heteroatoms provide additional coordination sites for metal-containing enzymes. The exocyclic methylene bridge connecting the pyrazole and thiazole systems introduces conformational flexibility while maintaining the overall structural integrity of the hybrid molecule.
| Design Principle | Structural Implementation | Expected Benefit |
|---|---|---|
| Pharmacophore hybridization | Integration of four heterocyclic systems | Synergistic biological activity |
| Geometric specificity | (Z)-configuration at methylene bridge | Enhanced target selectivity |
| Solubility optimization | 2,6-dimethylmorpholino group | Improved pharmacokinetic properties |
| Metabolic stability | Benzofuran and pyrazole systems | Extended half-life and duration of action |
| Protein binding enhancement | Multiple aromatic systems | Increased binding affinity |
The incorporation of the 2,6-dimethylmorpholino substituent represents a strategic modification designed to address common limitations of heterocyclic compounds, particularly with regard to aqueous solubility and bioavailability. Morpholine has been recognized as a privileged structure in medicinal chemistry due to its ability to enhance the drug-like properties of complex molecules while maintaining biological activity. The dimethyl substitution pattern further modulates the electronic properties of the morpholine ring and may contribute to enhanced metabolic stability through steric hindrance of oxidative metabolism. This structural modification also provides additional sites for intermolecular interactions, potentially enhancing the compound's binding affinity for specific target proteins.
Propriétés
IUPAC Name |
(5Z)-5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-17-14-30(15-18(2)33-17)27-28-26(32)24(35-27)13-20-16-31(21-9-4-3-5-10-21)29-25(20)23-12-19-8-6-7-11-22(19)34-23/h3-13,16-18H,14-15H2,1-2H3/b24-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFDACZXJAVNJF-CFRMEGHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC5=CC=CC=C5O4)C6=CC=CC=C6)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC5=CC=CC=C5O4)C6=CC=CC=C6)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one, with CAS number 956916-15-7, is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound incorporates several pharmacologically relevant moieties, including benzofuran, pyrazole, and thiazole structures, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 484.6 g/mol. The structure features a thiazole ring connected to a benzofuran and pyrazole moiety, which could contribute to its biological efficacy.
Anticancer Properties
Recent studies have demonstrated that compounds containing pyrazole and thiazole structures exhibit significant anticancer activity. For instance, a related study evaluated various pyrazole derivatives for their cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. One derivative exhibited an IC50 value of 2.13 µM against MCF-7 cells, indicating potent cytotoxicity . Although specific data on the compound of interest is limited, its structural similarities suggest potential efficacy in inhibiting tumor growth.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively documented. A study synthesized various new pyrazoles and assessed their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Compounds similar to the target compound showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values below 100 µg/mL . This suggests that (Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one may possess similar antimicrobial properties worth investigating.
Structure-Activity Relationship (SAR)
The biological activity of compounds like (Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one can often be correlated with their structural features. Key aspects influencing their activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance binding affinity to target proteins involved in cancer proliferation or microbial resistance.
- Thiazole Moiety : Known for its role in enzyme inhibition, modifications here may enhance potency.
- Benzofuran Component : This moiety can influence lipophilicity and permeability across cellular membranes.
Case Studies
Several studies have reported on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A recent study synthesized a series of benzofuran-containing thiazolidinones and evaluated their anticancer activity against various cell lines, demonstrating promising results that highlight the potential of these compounds as therapeutic agents .
- Molecular Docking Studies : Computational studies have shown that similar compounds can effectively bind to key targets such as tubulin proteins involved in cancer cell mitosis, providing insights into their mechanism of action .
Applications De Recherche Scientifique
Antimicrobial Properties
One of the most notable applications of this compound is its antimicrobial activity. Studies have demonstrated that derivatives containing the benzofuran and pyrazole moieties exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, compounds derived from this structure have shown promising results in inhibiting Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Antioxidant and Anti-inflammatory Effects
In addition to antimicrobial properties, research has indicated that this compound may possess antioxidant and anti-inflammatory activities. In vitro assays have been conducted to evaluate its effectiveness in scavenging free radicals and stabilizing cell membranes against oxidative stress. These properties suggest potential therapeutic applications in treating conditions associated with oxidative damage and inflammation .
Cancer Research
The thiazole-containing compounds have also been investigated for their anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action may involve the modulation of cell signaling pathways related to cell growth and survival .
Case Study 1: Antimicrobial Screening
A recent study synthesized several derivatives based on the benzofuran-pyrazole scaffold and screened them for antimicrobial activity using the well diffusion method. Results indicated that many derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 25 | S. aureus |
| Compound C | 15 | P. mirabilis |
Case Study 2: Antioxidant Activity Evaluation
In another investigation focused on antioxidant properties, various concentrations of the compound were tested against DPPH free radicals. The results showed a dose-dependent scavenging effect, indicating strong antioxidant capabilities that could be beneficial in developing supplements or drugs aimed at reducing oxidative stress-related diseases .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
- Solubility: The 2,6-dimethylmorpholino group in the target compound reduces crystallinity compared to morpholino analogs, favoring bioavailability .
- Crystallography : Isostructural analogs () adopt triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. The target compound’s benzofuran group may induce similar packing patterns .
- Bond Lengths : X-ray data for related compounds () show C–C bond lengths averaging 1.45–1.50 Å in planar regions, consistent with the target compound’s conjugated system .
Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency but may reduce solubility. The target compound balances these via benzofuran (electron-rich) and dimethylmorpholino (solubilizing) groups .
Synthetic Efficiency : The target compound’s synthesis aligns with high-yield (75–80%), mild-condition routes reported for analogs, enabling scalable production .
Structural Insights : Crystallographic data from analogs () guide predictions about the target compound’s conformation, critical for rational drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-configured thiazol-4(5H)-one derivatives, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of Z-configured thiazolones typically involves refluxing precursors (e.g., pyrazole derivatives) with thiazolidinone intermediates in ethanol, followed by recrystallization from DMF–EtOH (1:1) to isolate stereoisomers . Reaction time (≥2 hours) and solvent polarity are critical for stabilizing the Z-configuration. Monitoring via TLC and optimizing pH (~7–8) can minimize side products. For analogs, acylation steps using substituted benzoyl chlorides under inert atmospheres improve yield .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of the benzofuran-pyrazole-thiazolone core?
- Methodological Answer :
- IR : Key peaks include C=O stretching (1707–1653 cm⁻¹ for thiazolone), C=N (1596 cm⁻¹), and benzofuran C-O-C (1170 cm⁻¹) .
- ¹H NMR : Diagnostic signals include vinylic protons (δ 6.70–7.92 ppm for benzofuran and pyrazole) and morpholino methyl groups (δ 2.39–2.70 ppm as singlets) .
- 13C NMR : Carbonyl carbons (δ 180–190 ppm) and quaternary carbons in the pyrazole ring (δ 140–150 ppm) confirm conjugation .
Q. What solvent systems are optimal for solubility studies of this compound, given its morpholino and thiazolone moieties?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the morpholino group. For aqueous solubility, use co-solvents like ethanol (≥20% v/v). Predicted logP values (~3.5) suggest moderate lipophilicity, requiring sonication or heating for dispersion in non-polar media .
Advanced Research Questions
Q. How does the 2,6-dimethylmorpholino substituent influence regioselectivity in nucleophilic addition reactions?
- Methodological Answer : The morpholino group’s steric hindrance directs nucleophilic attacks to the less hindered C3 position of the thiazolone. Computational modeling (DFT) shows a 15–20% energy barrier reduction at C3 compared to C5. Experimental validation via X-ray crystallography reveals bond angle distortions (C3–N–C = 118.5°) favoring this site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
